

# Spectral Analysis of 4-(Methylamino)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

Cat. No.: B1624761

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound **4-(methylamino)benzaldehyde** (CAS No. 556-21-8). This document collates available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. It also outlines detailed experimental protocols relevant to the spectroscopic analysis of aromatic aldehydes, serving as a vital resource for researchers in chemistry and drug development.

## Introduction

**4-(Methylamino)benzaldehyde**, with the chemical formula  $C_8H_9NO$  and a molecular weight of 135.16 g/mol, is an aromatic aldehyde containing a methylamino substituent.<sup>[1][2][3][4]</sup> The structural elucidation and purity assessment of such compounds are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents a detailed compilation of these spectral data to aid in the unequivocal identification and characterization of this molecule.

## Spectral Data Presentation

The following sections provide a summary of the available and predicted spectral data for **4-(methylamino)benzaldehyde**, organized into structured tables for clarity and ease of comparison.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for **4-(methylanino)benzaldehyde**.[\[5\]](#)

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	<a href="#">[5]</a>
Molecular Weight	135.16 g/mol	<a href="#">[5]</a>
CAS Registry Number	556-21-8	<a href="#">[5]</a>
Major Peaks (m/z)	Relative Intensity	
Data Unavailable	Data Unavailable	

## Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. As experimental <sup>1</sup>H NMR data for **4-(methylanino)benzaldehyde** is not readily available in the searched literature, predicted data is presented below. This data is based on computational models and provides an expected spectral profile.

Predicted Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
~9.7	Singlet	1H	Aldehydic proton (-CHO)
~7.7	Doublet	2H	Aromatic protons (ortho to -CHO)
~6.6	Doublet	2H	Aromatic protons (ortho to -NHCH <sub>3</sub> )
~4.8	Singlet/Broad Singlet	1H	Amine proton (-NH)
~2.9	Singlet	3H	Methyl protons (-CH <sub>3</sub> )

## Predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As with <sup>1</sup>H NMR, experimental <sup>13</sup>C NMR data for **4-(methylamino)benzaldehyde** is not readily available. The predicted chemical shifts are tabulated below.

Predicted Chemical Shift ( $\delta$ ppm)	Assignment
~190	Carbonyl carbon (C=O)
~155	Aromatic carbon (C-NHCH <sub>3</sub> )
~132	Aromatic carbons (C-H, ortho to -CHO)
~128	Aromatic carbon (C-CHO)
~111	Aromatic carbons (C-H, ortho to -NHCH <sub>3</sub> )
~30	Methyl carbon (-CH <sub>3</sub> )

## Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Predicted characteristic IR absorption bands for **4-**

**(methylamino)benzaldehyde** are listed below.

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium	N-H stretch
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi resonance)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1600, ~1500	Medium-Strong	Aromatic C=C stretches
~1300	Medium	C-N stretch
~820	Strong	p-disubstituted benzene C-H out-of-plane bend

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols are suitable for the analysis of aromatic aldehydes like **4-(methylamino)benzaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the **4-(methylamino)benzaldehyde** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum using a single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
- Set an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration.

#### $^{13}\text{C}$ NMR Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **4-(methylamino)benzaldehyde** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation for GC-MS:

- Prepare a dilute solution of **4-(methylamino)benzaldehyde** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

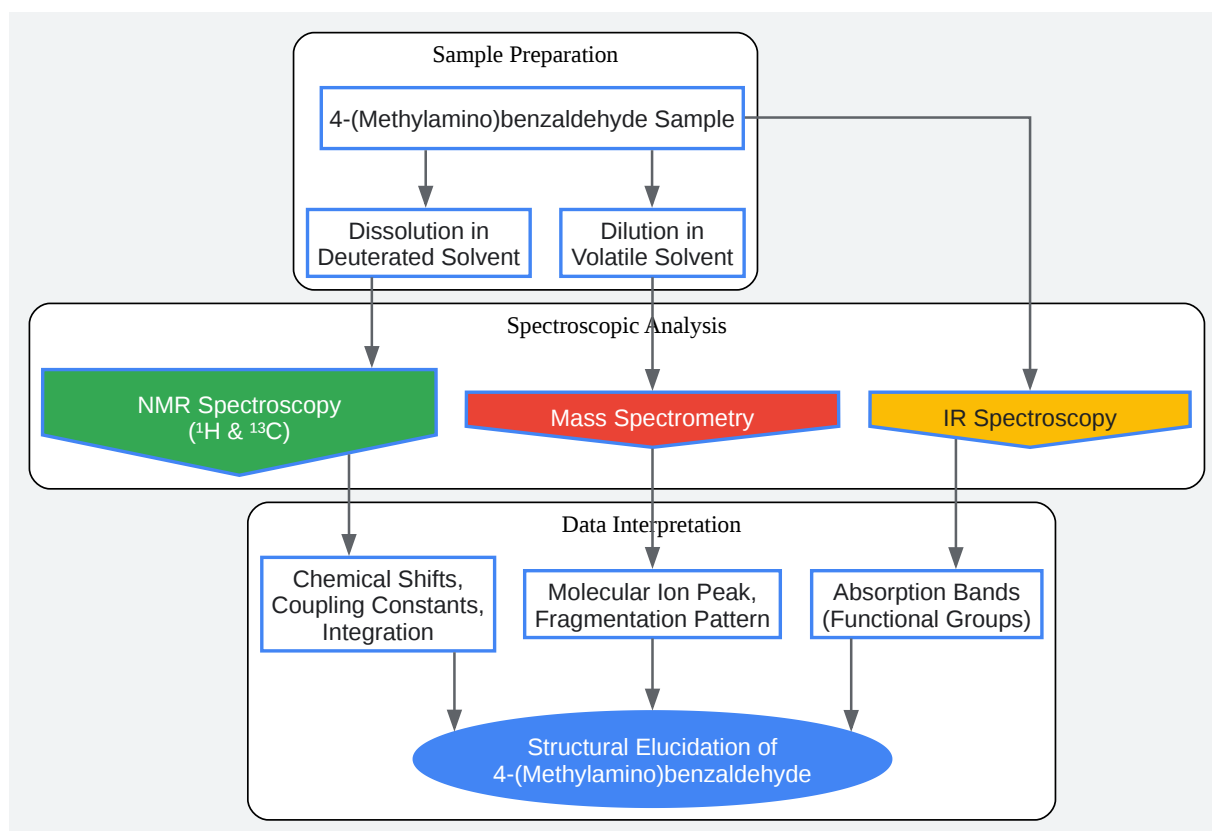
- Further dilute the stock solution as needed to be within the instrument's optimal concentration range.

#### Data Acquisition (Electron Ionization - EI):

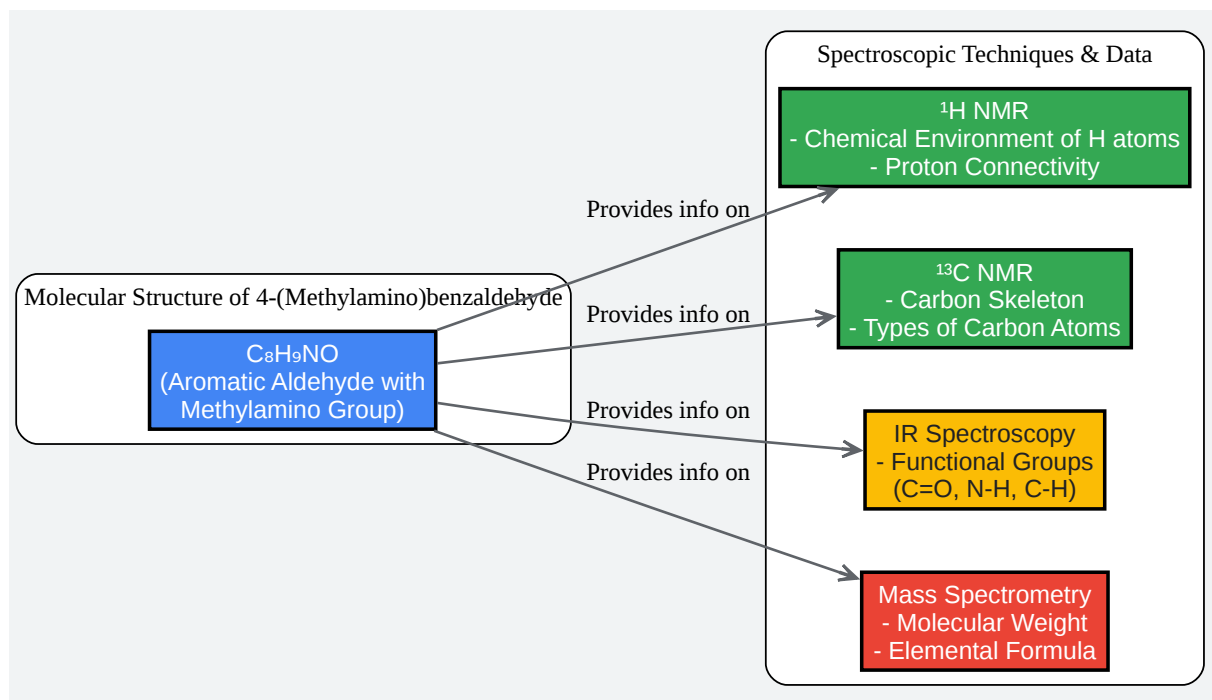
- Inject the prepared sample solution into the GC, where it is vaporized and separated on a capillary column.
- The separated components enter the mass spectrometer's ion source.
- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectral analysis of **4-(methylamino)benzaldehyde**.







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